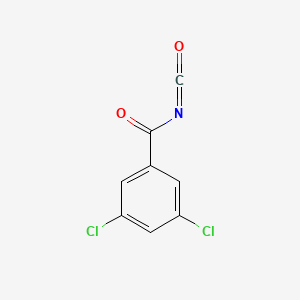

3,5-Dichlorobenzoyl isocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3Cl2NO2 |

|---|---|

Molecular Weight |

216.02 g/mol |

IUPAC Name |

3,5-dichlorobenzoyl isocyanate |

InChI |

InChI=1S/C8H3Cl2NO2/c9-6-1-5(2-7(10)3-6)8(13)11-4-12/h1-3H |

InChI Key |

GHYSZIZOFFNNHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)N=C=O |

Origin of Product |

United States |

Mechanistic Investigations of 3,5 Dichlorobenzoyl Isocyanate Reactivity

Nucleophilic Addition Pathways to the Electrophilic Isocyanate Carbonyl Group

The most characteristic reaction of isocyanates, including 3,5-Dichlorobenzoyl isocyanate, is the nucleophilic addition to the central carbon of the N=C=O group. This carbon is highly electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. The general mechanism involves the attack of a nucleophile on this carbon, leading to the formation of a tetrahedral intermediate, which then typically undergoes proton transfer to yield the final stable addition product.

The reaction between this compound and primary or secondary amines is a rapid and efficient method for the synthesis of N,N'-disubstituted urea (B33335) derivatives. beilstein-journals.orgasianpubs.orgorganic-chemistry.org The mechanism begins with the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the isocyanate. This addition breaks the C=O pi bond, forming a transient zwitterionic intermediate. A subsequent rapid proton transfer from the nitrogen to the oxygen atom yields the stable substituted urea product. This reaction is generally exothermic and proceeds readily without the need for a catalyst. The resulting compounds are important in various fields, including pharmaceuticals and materials science. asianpubs.orgnih.gov

Table 1: Nucleophilic Addition with Nitrogen-Containing Nucleophiles

| Reactant 1 | Reactant 2 | Product Class | Linkage Formed |

|---|

In a similar fashion, this compound reacts with oxygen-containing nucleophiles, such as alcohols and phenols, to form carbamate (B1207046) (or urethane) derivatives. organic-chemistry.orggoogle.com The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate's carbonyl carbon. This process, often requiring a catalyst to proceed at a practical rate, leads to the formation of a carbamate linkage (–NH–C(=O)–O–). google.com The reaction rate can be influenced by the steric hindrance and electronic properties of both the alcohol and the isocyanate. For instance, the related 3,5-dichlorophenyl isocyanate is utilized to synthesize phenylcarbamate derivatives of polysaccharides like cellulose, highlighting the utility of this reaction for modifying hydroxyl-rich polymers. sigmaaldrich.com

Table 2: Nucleophilic Addition with Oxygen-Containing Nucleophiles

| Reactant 1 | Reactant 2 | Product Class | Linkage Formed |

|---|

Cycloaddition Reaction Mechanisms Involving the Isocyanate Moiety

The isocyanate group contains cumulated double bonds (N=C=O), making it an excellent participant in cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic ring systems.

This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org A key example is its reaction with nitrones, which serve as 1,3-dipoles. researchgate.netmdpi.comrsc.org In this concerted, pericyclic reaction, the nitrone adds across the C=N double bond of the isocyanate group. wikipedia.org This [3+2] cycloaddition process leads to the formation of five-membered heterocyclic rings, such as oxadiazolidinones. researchgate.net The regioselectivity of the addition is governed by the frontier molecular orbitals of the reacting species. Such reactions are highly valuable for generating complex heterocyclic scaffolds from relatively simple starting materials. rsc.org

Beyond simple cycloadditions, the isocyanate moiety can be a key functional group in more complex annulation and cyclization strategies for building N-heterocycles. chim.itrsc.org In these reactions, the isocyanate may be part of a larger molecule that undergoes an intramolecular cyclization, or it can be an external reagent that reacts with a substrate to initiate a ring-closing cascade. harvard.edursc.org For example, a substrate with a nucleophilic group can first add to the isocyanate, and a subsequent intramolecular reaction can form a new ring. These strategies are integral to the synthesis of a wide array of nitrogen-containing heterocyclic compounds. dntb.gov.ua

Self-Polymerization Mechanisms: Dimerization to Uretdiones and Cyclotrimerization to Isocyanurates

Under specific conditions, typically involving catalysts, isocyanates can undergo self-polymerization. The most common forms are dimerization and trimerization.

The dimerization of this compound involves a [2+2] cycloaddition of two isocyanate molecules to form a four-membered ring known as a uretdione (or uretidione). google.comresearchgate.net This reaction is often catalyzed by phosphines or other Lewis bases. The uretdione structure contains a 1,3-diazetidine-2,4-dione (B14145313) core. This dimerization is frequently a reversible process, and uretdiones can thermally dissociate back to the monomeric isocyanate, allowing them to be used as "blocked isocyanates" that release the reactive species upon heating. researchgate.net

The cyclotrimerization of three isocyanate molecules results in the formation of a highly stable, six-membered heterocyclic ring called an isocyanurate. researchgate.nettue.nl This reaction is highly exothermic and is almost always performed in the presence of a catalyst. researchgate.net A wide variety of catalysts are effective, including Lewis bases, metal salts, and organometallic compounds. tue.nl The mechanism is generally believed to proceed through a stepwise anionic pathway, where a catalyst activates one isocyanate molecule, which then sequentially adds two more isocyanate units before cyclizing to form the thermostable 1,3,5-triazine-2,4,6-trione ring of the isocyanurate. researchgate.netresearchgate.net

Table 3: Self-Polymerization Reactions of Isocyanates

| Process | Number of Monomers | Resulting Heterocycle | Ring Size |

|---|---|---|---|

| Dimerization | 2 | Uretdione | 4-membered |

Rearrangement Reactions of Acyl Isocyanates and Related Systems

Acyl isocyanates, including this compound, are subject to several important rearrangement reactions. These transformations are fundamental in organic synthesis, as the resulting isocyanate intermediates are precursors to a variety of functional groups such as amines, carbamates, and ureas. wikipedia.orgnih.gov

One of the most significant rearrangements involving the formation of an isocyanate is the Curtius rearrangement . This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgbdu.ac.in The reaction is believed to proceed through a concerted mechanism, where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org This concerted nature ensures the retention of the stereochemical configuration of the migrating group. nih.govbdu.ac.in The isocyanate product can then be trapped by various nucleophiles. For example, reaction with water leads to a primary amine, while alcohols and amines yield carbamates and urea derivatives, respectively. bdu.ac.in

Another relevant transformation is the Lossen rearrangement , which converts a hydroxamate ester (or its O-acyl, sulfonyl, or phosphoryl derivatives) into an isocyanate. bdu.ac.in Similar to the Curtius rearrangement, the isocyanate can then be hydrolyzed to a primary amine or react with alcohols and amines to form carbamates and ureas. bdu.ac.in

Furthermore, theoretical and experimental studies have explored intramolecular 1,3-shifts of substituents in acyl isocyanate systems. acs.org For instance, the interconversion between acyl isothiocyanates and thioacyl isocyanates involves a 1,3-shift of a group attached to the acyl function. acs.orgrsc.org These rearrangements typically proceed through four-membered, zwitterionic transition states. The migratory aptitude of different substituents in these systems has been computationally and experimentally investigated, with an established order of Br > Cl > NMe2 > F, SCH3, SH > OMe, NH2 > OH >> H >> Me. rsc.org

Exploration of Kinetic and Thermodynamic Aspects of Isocyanate Reactions

The reactivity of isocyanates is governed by a combination of kinetic and thermodynamic factors. The electrophilic carbon atom of the isocyanate group (-N=C=O) is susceptible to nucleophilic attack, and the rates and pathways of these reactions are highly sensitive to the electronic environment of the molecule, the solvent used, and the presence of catalysts.

The electronic nature of substituents on both the isocyanate and the reacting nucleophile significantly impacts reaction kinetics. In the case of this compound, the two chlorine atoms on the aromatic ring act as electron-withdrawing groups. This effect increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack and thus enhancing its reactivity.

Studies on related systems have consistently shown that electron-withdrawing substituents on the aromatic ring of an isocyanate increase its reaction rate. mdpi.com Conversely, electron-donating groups decrease the reaction rate. For example, the reaction rates for aromatic isocyanates are generally faster than for aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring. mdpi.com

Similarly, when isocyanates react with phenols, electron-withdrawing substituents on the phenol (B47542) increase the reaction rate. scientific.netresearchgate.net This is because such substituents polarize the H-O bond in the phenol, making the hydrogen atom more likely to attack the nitrogen atom of the isocyanate group, which facilitates the nucleophilic addition. scientific.net However, steric hindrance from substituents, particularly in the ortho position, can counteract these electronic effects and reduce reactivity. poliuretanos.netzenodo.org

| Isocyanate Type | Substituent Nature | Effect on Isocyanate Carbon | Relative Reaction Rate |

|---|---|---|---|

| Aromatic (e.g., TDI, MDI) | Electron-Withdrawing Ring | More Electrophilic | Faster |

| Aliphatic (e.g., HDI, IPDI) | Electron-Donating Chain | Less Electrophilic | Slower |

This table illustrates the general effect of the isocyanate's core structure on reaction rates, as demonstrated in studies comparing Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI), and Isophorone diisocyanate (IPDI). mdpi.com

In the reaction of phenols with isocyanates, the reaction is significantly accelerated in polar solvents. The observed order of reactivity is typically Dimethyl sulfoxide (B87167) > Cyclohexanone > n-Butyl acetate (B1210297) > 1,4-Dioxane > Xylene. researchgate.net The proposed mechanism suggests that polar solvents polarize the H-O bond of the phenol, facilitating the nucleophilic attack on the isocyanate. researchgate.net

However, the effect of solvent is not always straightforward. In some reactions, such as the blocking of aliphatic isocyanates, reaction rates appear to be faster in less polar aromatic solvents compared to more polar oxygen-containing solvents, even though the activation energy is higher in the aromatic solvents. epa.govtandfonline.com This suggests that the reaction mechanism can be complex and that factors other than just polarity, such as the ability of the solvent to form hydrogen bonds, can be influential. researchgate.netebrary.net It is thought that the primary effect of the solvent may be on the self-association of the alcohol or phenol reactant, which in turn affects the concentration of the species available for reaction. ebrary.net

| Solvent | Relative Polarity | Effect on Phenol-Isocyanate Reaction Rate |

|---|---|---|

| Xylene | Low | Slowest |

| 1,4-Dioxane | Low-Medium | Slow |

| Cyclohexanone | Medium-High | Fast |

| Dimethyl sulfoxide | High | Fastest |

This table summarizes the observed trend of reaction rates for the phenol-tolylne-2,4-diisocyanate reaction in various solvents, highlighting the acceleration in more polar media. researchgate.net

Catalysts are widely employed to accelerate isocyanate reactions and to direct the selectivity towards desired products. Isocyanates can undergo several competing reactions, such as reaction with alcohols to form carbamates, or cyclotrimerization to form isocyanurates. The choice of catalyst can significantly influence the outcome. rsc.org

A diverse range of catalysts is effective for isocyanate transformations, including metal compounds and Lewis bases. tue.nl

Metal Catalysts : Organotin compounds, such as dibutyltin (B87310) dilaurate, are highly effective but often lack selectivity, catalyzing both the desired isocyanate-hydroxyl reaction and side reactions with water. wernerblank.com In the search for alternatives, other metal compounds, such as zirconium chelates, have been investigated. These can selectively catalyze the isocyanate-hydroxyl reaction via an insertion mechanism that activates the hydroxyl group. wernerblank.com Group VIII transition metal complexes are also used in the synthesis of isocyanates from nitroaromatic compounds. researchgate.net

Base Catalysts : Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO) and anionic catalysts (e.g., carboxylates, phenolates) are common. rsc.org The catalytic mechanism often depends on the type of base. Tertiary amines typically operate through a concerted termolecular mechanism in the alcohol-isocyanate reaction. In contrast, stronger anionic catalysts function via a stepwise mechanism involving the formation of a more nucleophilic alcoholate or phenolate (B1203915) anion. rsc.org

The nature of the catalyst can direct the reaction towards either carbamate formation or isocyanurate formation. rsc.org With catalysts like tin carboxylates and common tertiary amines, the rate of carbamate formation is typically faster than isocyanurate formation. rsc.org However, with stronger base catalysts such as amidines or carboxylate anions, the formation of the thermodynamically stable isocyanurate is favored. rsc.orgacs.org

| Catalyst Type | Examples | Predominant Product (at equimolar I:HX) | General Mechanism |

|---|---|---|---|

| Tertiary Amines | DABCO | Carbamate | Concerted Termolecular |

| Tin Carboxylates | Dibutyltin dilaurate | Carbamate | Lewis Acid Activation |

| Anionic Catalysts | Acetate, Phenolate | Isocyanurate | Stepwise Anionic |

| Zirconium Chelates | - | Carbamate (Selective) | Insertion (Hydroxyl Activation) |

This table provides a comparative overview of different catalyst types and their influence on the selectivity of isocyanate reactions with hydroxyl compounds (HX). rsc.orgwernerblank.com

Strategic Construction of Complex Urea and Carbamate Scaffolds for Chemical Research

The isocyanate group is highly reactive toward nucleophiles such as alcohols, amines, and thiols. conicet.gov.ar this compound serves as a crucial reagent in the strategic construction of complex urea and carbamate scaffolds, which are significant in medicinal chemistry and drug design. The reactivity of the isocyanate functional group allows for the straightforward introduction of the 3,5-dichlorobenzoyl moiety into various molecular frameworks.

The synthesis of ureas is generally achieved through the reaction of an isocyanate with a primary or secondary amine. conicet.gov.ar This reaction is typically high-yielding and proceeds under mild conditions. Similarly, carbamates are readily formed by the reaction of this compound with alcohols. kuleuven.be These reactions are often facilitated by catalysts to increase the reaction rate, particularly with less reactive alcohols. researchgate.net

The resulting urea and carbamate derivatives incorporating the 3,5-dichlorobenzoyl group are of significant interest in chemical research due to their potential biological activities. The urea functionality is known to form stable hydrogen bonds with biological targets, which can enhance the potency and selectivity of drug candidates. nih.gov

Table 1: Synthesis of Urea and Carbamate Derivatives

| Reactant A | Reactant B | Product |

| This compound | Primary/Secondary Amine | N-(3,5-Dichlorobenzoyl)-N'-substituted urea |

| This compound | Alcohol | O-substituted-N-(3,5-Dichlorobenzoyl) carbamate |

Synthetic Utility in Heterocyclic Compound Development

This compound is a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its electrophilic nature, combined with the presence of two reactive sites (the isocyanate carbon and the benzoyl carbon), allows for diverse cyclization strategies.

Access to Novel 1,3,5-Triazepines and Benzo[f]conicet.gov.arresearchgate.netrsc.orgtriazepines

The reaction of this compound with various nitrogen-containing nucleophiles provides a direct route to seven-membered heterocyclic systems. Specifically, its reaction with 1,2-diamines can lead to the formation of 1,3,5-triazepine derivatives. The initial step involves the formation of a urea intermediate, which can then undergo intramolecular cyclization. The specific reaction conditions and the nature of the diamine substrate determine the final structure of the triazepine ring.

Furthermore, the use of ortho-phenylenediamines as starting materials allows for the synthesis of benzo[f] conicet.gov.arresearchgate.netrsc.orgtriazepine scaffolds. These fused heterocyclic systems are of interest due to their potential pharmacological properties. The 3,5-dichloro substitution pattern on the benzoyl group can be strategically utilized to modulate the electronic properties and biological activity of the final compounds.

Synthesis of Imidazolidinones and Diverse Nitrogen Heterocycles

The reactivity of this compound extends to the synthesis of five-membered nitrogen heterocycles. For instance, its reaction with α-amino acids or their esters can yield imidazolidinone derivatives. This transformation typically proceeds through an initial acylation or urea formation, followed by a subsequent intramolecular cyclization.

Beyond imidazolidinones, this isocyanate is instrumental in the preparation of other nitrogen-containing heterocycles. Depending on the reaction partner, which can contain multiple nucleophilic sites, a variety of ring systems can be accessed. These reactions often proceed with high regioselectivity, dictated by the relative nucleophilicity of the reacting centers.

Preparation of Isocyanurates and Thioisocyanurates for Advanced Materials Research

This compound can undergo cyclotrimerization to form substituted isocyanurates. This reaction is typically catalyzed by specific catalysts and leads to a symmetrical 1,3,5-triazine-2,4,6-trione core, with the 3,5-dichlorobenzoyl group appended to each nitrogen atom. These isocyanurate structures are of interest in materials science due to their thermal stability and potential for forming ordered structures.

In a similar fashion, the reaction of this compound with sources of sulfur can lead to the formation of thioisocyanurates. These sulfur-containing heterocycles also have potential applications in materials research, where the introduction of sulfur can impart unique electronic and optical properties.

Role as a Key Building Block in Polymer Precursor Synthesis (e.g., Polyurethanes for Specialized Material Applications)

This compound serves as a valuable monomer or precursor in the synthesis of specialized polymers. Its bifunctional nature, possessing both an isocyanate group and a benzoyl chloride equivalent, allows for its incorporation into polymer chains through various polymerization techniques.

One of the primary applications in this area is in the synthesis of polyurethanes. The reaction of the isocyanate group with polyols (polymers containing multiple hydroxyl groups) leads to the formation of polyurethane chains. The presence of the 3,5-dichlorobenzoyl moiety within the polymer backbone can significantly influence the material's properties. For example, the chlorine atoms can enhance fire retardancy and increase the polymer's thermal stability. Furthermore, the rigid aromatic ring contributes to the mechanical strength and stiffness of the resulting polyurethane.

These specialized polyurethanes can find applications in areas requiring high-performance materials, such as in coatings, adhesives, and engineering plastics, where durability and resistance to environmental factors are crucial.

Contributions to Multicomponent Reaction Methodologies for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent component for MCRs due to the high reactivity of the isocyanate group. nih.gov

In a typical isocyanate-based MCR, the isocyanate acts as the electrophilic component, reacting sequentially with different nucleophiles present in the reaction mixture. nih.gov This leads to the rapid assembly of diverse molecular scaffolds. For example, a three-component reaction involving this compound, an amine, and another component like a carboxylic acid or an aldehyde can generate a wide range of functionalized urea derivatives or other complex heterocyclic structures.

The use of this compound in MCRs offers a highly efficient route to generate libraries of compounds with significant molecular diversity. This is particularly valuable in drug discovery and materials science, where the rapid exploration of chemical space is essential for identifying new leads and materials with desired properties.

Research into Surface Functionalization Utilizing Isocyanate Reactivity for Interface Engineering

The high reactivity of the isocyanate group (-N=C=O) makes this compound a valuable reagent for the modification of surfaces, a critical process in interface engineering. This functionalization is achieved through the formation of stable, covalent bonds with various functional groups present on a material's surface, thereby altering its physicochemical properties. A prominent application of this is in the field of chromatography, specifically in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).

The primary mechanism involves the reaction of the isocyanate group with surface hydroxyl (-OH) groups. Polysaccharides such as cellulose and amylose, which are rich in hydroxyl groups, are frequently used as backbone structures for these CSPs. The reaction between this compound and the hydroxyl groups of these polysaccharides results in the formation of carbamate linkages, effectively grafting the 3,5-dichlorophenylcarbamate moiety onto the polymer chain.

This surface modification is crucial for conferring chiral recognition capabilities to the stationary phase. The electron-deficient aromatic rings and the carbamate linkages of the attached groups create a specific stereochemical environment. This environment allows for differential interactions with enantiomers, leading to their separation. The resulting materials, such as cellulose tris(3,5-dichlorophenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate), are then typically immobilized on a solid support, most commonly silica gel, to be packed into HPLC columns.

Research has demonstrated the successful application of these this compound-functionalized CSPs in the enantioseparation of a wide array of chiral compounds, including pharmaceuticals and fungicides. The choice of the 3,5-dichloro substitution pattern on the phenyl ring is significant as it enhances the chiral recognition ability of the stationary phase through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Detailed research findings have shown that these bespoke stationary phases can achieve high levels of enantioselectivity. For instance, a novel 3,5-dichlorophenylcarbamated cellulose-bonded silica gel stationary phase was successfully used for the enantio-resolution of several common chiral fungicides. The performance of such CSPs is often evaluated by parameters like the resolution (Rs) and selectivity factor (α), which quantify the degree of separation between two enantiomers.

The table below summarizes representative data from studies on the application of this compound in creating chiral stationary phases for HPLC.

| Analyte (Chiral Fungicide) | Chiral Stationary Phase Backbone | Resolution (Rs) | Selectivity Factor (α) |

| Triticonazole | Cellulose | Up to 3.46 | Up to 1.27 |

| Hexaconazole | Cellulose | Data not specified | Data not specified |

| Tebuconazole | Cellulose | Data not specified | Data not specified |

| Triadimefon | Cellulose | Data not specified | Data not specified |

| Metalaxyl | Cellulose | Data not specified | Data not specified |

| Benalaxyl | Cellulose | Data not specified | Data not specified |

This table presents data synthesized from research on the application of this compound-derived chiral stationary phases in HPLC.

In addition to coated CSPs, methods have been developed to covalently immobilize the 3,5-dichlorophenylcarbamated cellulose onto the silica support. This is achieved by first introducing a reactive group, such as an alkenyl group, onto the cellulose backbone, followed by isocyanation with this compound, and finally reacting the alkenyl group with a modified silica gel. This covalent attachment enhances the stability and longevity of the stationary phase, allowing for a wider range of solvents to be used in the mobile phase.

The research into surface functionalization using this compound for interface engineering continues to be an active area, with potential applications extending beyond chromatography to other fields where precise control of surface properties is essential.

Computational and Theoretical Investigations of 3,5 Dichlorobenzoyl Isocyanate Chemistry

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving 3,5-Dichlorobenzoyl isocyanate.

The reaction of this compound with nucleophiles, such as alcohols or amines, is a cornerstone of its chemistry, leading to the formation of carbamates and ureas, respectively. DFT calculations can map out the potential energy surface for these reactions, identifying the structures of reactants, intermediates, transition states, and products.

For instance, in the reaction with an alcohol (R-OH), the mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group. Computational studies can precisely model the geometry of the transition state, revealing the bond-forming and bond-breaking processes. These studies show that the transition state is a four-membered ring-like structure where the alcohol proton is transferred to the isocyanate nitrogen simultaneously with the formation of the C-O bond.

A hypothetical transition state geometry for the reaction of this compound with methanol, as determined by DFT calculations, could be characterized by the bond lengths and angles presented in the interactive table below.

Hypothetical Transition State Geometry

| Parameter | Value |

|---|---|

| C(isocyanate)-O(methanol) Bond Length (Å) | 1.95 |

| N(isocyanate)-H(methanol) Bond Length (Å) | 1.45 |

| O(methanol)-H(methanol) Bond Length (Å) | 1.10 |

| C-N-C Angle (°) | 125.5 |

DFT calculations can provide quantitative information about the energetics of a reaction by constructing a reaction energy profile. This profile plots the energy of the system as it progresses along the reaction coordinate from reactants to products, passing through the transition state. The height of the energy barrier at the transition state, known as the activation energy, is a critical factor in determining the reaction rate.

For the reaction of this compound with a nucleophile, the energy profile would show the relative energies of the reactants, the transition state, and the product. The reaction is typically exothermic, meaning the product is at a lower energy level than the reactants. Computational studies on similar aryl isocyanates suggest that the activation energy for the uncatalyzed reaction with an alcohol is moderately high, indicating that the reaction may be slow without a catalyst.

Below is an interactive data table showing a hypothetical energy profile for the reaction of this compound with methanol.

Hypothetical Reaction Energy Profile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Isocyanate + Methanol) | 0.0 |

| Transition State | +25.0 |

| Product (Carbamate) | -15.0 |

The electronic structure of this compound dictates its reactivity. The electron-withdrawing nature of the two chlorine atoms and the benzoyl group increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack.

Computational chemistry allows for the calculation of various reactivity descriptors. For example, the electrophilicity index, a measure of an electrophile's ability to accept electrons, would be expected to be high for this compound. Similarly, a high electron affinity would indicate a greater tendency to accept an electron. These parameters can be used to compare the reactivity of this compound with other isocyanates and to predict its behavior in different chemical environments.

An interactive table of hypothetical calculated electronic properties for this compound is presented below.

Hypothetical Electronic Properties

| Property | Calculated Value |

|---|---|

| Electron Affinity (eV) | 1.8 |

| Electrophilicity Index (ω) | 3.5 |

| Mulliken Charge on Isocyanate Carbon | +0.65 |

Molecular Dynamics Simulations and Conformational Analysis of Isocyanate Systems

While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations could be used to study the rotation around the single bond connecting the benzoyl group and the phenyl ring, as well as the isocyanate group's orientation. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. In a solution, MD simulations can also provide insights into the solvation structure and the role of the solvent in the reaction dynamics.

Analysis of Noncovalent Interactions (NCI) and Electron Localization Function (ELF) in Reaction Complexes

Noncovalent interactions (NCI), such as hydrogen bonds and van der Waals forces, play a critical role in the stabilization of reaction intermediates and transition states. NCI analysis, a computational technique, can visualize and characterize these weak interactions. In the reaction of this compound with a nucleophile, NCI analysis could reveal the subtle interactions between the reactants in the pre-reaction complex and in the transition state, providing a deeper understanding of the factors that influence the reaction pathway.

The Electron Localization Function (ELF) is another tool used to analyze the electronic structure of molecules. ELF provides a picture of electron localization in a molecule, making it possible to identify core electrons, covalent bonds, and lone pairs. For a reaction involving this compound, ELF analysis of the transition state could show the extent of bond formation and breaking in terms of the changes in the electron localization domains.

Computational Approaches to Rational Catalyst Design and Optimization for Isocyanate Reactions

Given that the uncatalyzed reactions of this compound can be slow, catalysts are often employed to increase the reaction rate. Computational chemistry offers powerful tools for the rational design and optimization of catalysts.

By calculating the energy profiles of the catalyzed versus the uncatalyzed reaction, researchers can assess the effectiveness of a potential catalyst. The goal is to find a catalyst that lowers the activation energy of the reaction. Computational screening of a library of potential catalysts can be performed to identify the most promising candidates before they are synthesized and tested in the lab. For instance, various Lewis bases or organometallic complexes could be computationally evaluated for their ability to activate the isocyanate group of this compound towards nucleophilic attack. The insights gained from these computational studies can guide the development of more efficient and selective catalysts for isocyanate transformations.

Process Modeling and Simulation of Synthetic Routes Involving Isocyanates

Process modeling and simulation are critical tools in the chemical industry for the design, optimization, and analysis of synthetic routes for compounds like this compound. These computational methods allow for the evaluation of process feasibility, optimization of reaction conditions, and minimization of hazardous byproducts without the need for extensive and costly experimentation. The primary synthetic routes for isocyanates, phosgenation and phosgene-free methods, both benefit significantly from the application of process modeling.

The simulation of isocyanate production processes involves developing a mathematical model that represents the chemical and physical transformations occurring in the reactor and subsequent separation units. Software packages such as Aspen Plus, CHEMCAD, and COMSOL Multiphysics are commonly used to solve the complex sets of differential equations that describe mass and energy balances. mdpi.commadar-ju.com

Modeling of the Phosgenation Route

The conventional route to aromatic isocyanates involves the reaction of a primary amine with phosgene. For this compound, the precursor would be 3,5-dichlorobenzamide (B1294675), which is then converted. A more common general route for aromatic isocyanates involves the phosgenation of an aromatic amine. This process is typically a two-step reaction: a "cold" phosgenation followed by a "hot" phosgenation. acs.orgsabtechmachine.com

Process models for phosgenation focus on several key aspects:

Reaction Kinetics: The model must accurately represent the rates of the main reactions and significant side reactions. For instance, the initial reaction of the amine with phosgene to form a carbamoyl chloride is extremely fast and exothermic. acs.org Subsequent reactions to form the isocyanate and the formation of undesired byproducts, such as ureas and carbamates, must also be kinetically modeled. acs.orgsabtechmachine.com

Reactor Design: Simulations are used to optimize the reactor type and configuration. Jet reactors are often employed for the initial fast reaction to ensure rapid mixing and heat removal. acs.org The model helps determine optimal residence times, temperature profiles, and reactant feed ratios to maximize yield and selectivity.

Thermodynamics: An appropriate thermodynamic model is essential for accurately predicting phase behavior, which is crucial for the design of downstream separation and purification units, such as distillation columns for removing the solvent and unreacted phosgene. google.com

A simulation study on the production of Toluene Diisocyanate (TDI), an analogous aromatic isocyanate, demonstrated that the ratio of phosgene is the most important parameter affecting the reaction path and temperature profile in the reactor. acs.org By creating a mapping table between the reaction path and easily measurable data like temperature, the performance of the jet reactor can be predicted and controlled. acs.org

Below is a table summarizing typical parameters investigated in the process simulation of aromatic isocyanate production via phosgenation, which would be applicable to a model for this compound.

| Parameter | Typical Range/Value | Objective of Simulation/Modeling |

| Reactant Ratio | 1.1 - 8.0 (Phosgene:Amine) | Minimize byproduct formation (e.g., ureas) and ensure complete conversion of the amine intermediate. acs.orgportfolio-pplus.com |

| Cold Phosgenation Temp. | 65 - 90 °C | Control the highly exothermic initial reaction and the formation of carbamoyl chloride. portfolio-pplus.com |

| Hot Phosgenation Temp. | 100 - 200 °C | Drive the thermolysis of the carbamoyl chloride to the final isocyanate product. sabtechmachine.comportfolio-pplus.com |

| Reactor Pressure | 1 - 3 kg/cm ²G | Optimize phosgene recovery and manage byproduct HCl removal. portfolio-pplus.com |

| Residence Time | <1 min to several hours | Ensure sufficient time for reaction completion while minimizing degradation or side reactions. portfolio-pplus.com |

| Solvent Type | Chlorobenzene, o-dichlorobenzene | Affects solubility of reactants and intermediates, and influences heat transfer and separation processes. google.com |

Modeling of Phosgene-Free Routes

Growing safety and environmental concerns regarding the high toxicity of phosgene and the corrosive nature of the HCl byproduct have driven research into alternative, phosgene-free synthetic routes. mdpi.comnih.gov One of the most promising alternatives is the thermal decomposition of carbamates. mdpi.com

Process modeling of the carbamate (B1207046) decomposition route involves:

Kinetic Modeling: Determining the activation energy and pre-exponential factor for the thermal decomposition reaction is the primary step. This is often done by fitting experimental data obtained from a laboratory-scale reactor. mdpi.com

Reactor Modeling: A mathematical model of the decomposition reactor, often a displacement reactor, is developed. This model incorporates fluid dynamics, heat transfer, and the reaction kinetics to predict the conversion of the carbamate to the isocyanate under various conditions. mdpi.com

Process Conditions: Simulations are run to study the influence of parameters like temperature and carrier gas flow rate on the residence time and, consequently, the final product yield. mdpi.com The process is typically carried out with an inert carrier gas or under a vacuum to shift the reaction equilibrium towards the product side. mdpi.com

A study on this route utilized COMSOL Multiphysics to create a mathematical model of the reactor. mdpi.com The model was validated against experimental data and then used to calculate the conversion at specified values of temperature and flow rate, demonstrating the predictive power of simulation for process design and optimization. mdpi.com

The following table outlines key parameters for modeling the synthesis of isocyanates via carbamate decomposition.

| Parameter | Typical Range/Value | Objective of Simulation/Modeling |

| Decomposition Temp. | 250 - 600 °C | Provide sufficient energy for the thermal decomposition of the carbamate while avoiding degradation of the isocyanate product. mdpi.com |

| Carrier Gas | Inert (e.g., N₂) | Shift the reaction equilibrium to favor the formation of isocyanate and prevent side reactions. mdpi.com |

| Carrier Gas Flow Rate | Variable | Controls the residence time of the reactants in the hot zone of the reactor, directly impacting conversion. mdpi.com |

| Reactor Pressure | Vacuum or ~1 atm | A vacuum or inert gas stream helps to remove the alcohol co-product, driving the reaction forward. mdpi.com |

| Reactor Type | Displacement Reactor | Model fluid flow and heat transfer to ensure uniform temperature and residence time distribution for optimal conversion. mdpi.com |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In-Situ Infrared (IR) Spectroscopy for Real-Time Reaction Monitoring and Kinetic Analysis

In-situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable technique for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, the consumption of reactants, and the formation of products. researchgate.netmt.comazom.com For reactions involving 3,5-Dichlorobenzoyl isocyanate, this methodology offers a non-invasive way to track the concentration of the highly reactive isocyanate group.

The reaction kinetics of this compound can be quantitatively followed by monitoring the characteristic absorption band of the isocyanate group (-N=C=O). This group exhibits a strong and distinct stretching vibration in the IR spectrum, typically appearing in the range of 2250-2285 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the unreacted isocyanate.

By collecting IR spectra at regular intervals throughout a reaction, a kinetic profile can be constructed. The rate of disappearance of the isocyanate peak provides direct information about the rate of consumption of this compound. Simultaneously, the appearance and growth of new absorption bands corresponding to the products, such as the amide or urethane (B1682113) linkages, can be monitored to understand the kinetics of product formation. For instance, in a reaction with an alcohol, the formation of a urethane product would be indicated by the appearance of characteristic C=O (around 1700 cm⁻¹) and N-H (around 3300 cm⁻¹) stretching bands.

Table 1: Illustrative In-Situ IR Data for the Reaction of this compound with a Generic Alcohol (ROH)

| Time (minutes) | Isocyanate Peak Intensity (Absorbance at ~2270 cm⁻¹) | Urethane C=O Peak Intensity (Absorbance at ~1700 cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | <0.01 | 0.99 |

This interactive table demonstrates the expected trend in peak intensities during the reaction.

A significant advantage of in-situ IR spectroscopy is its ability to detect and characterize transient or unstable intermediates that may form during the course of a reaction. mt.comresearchgate.net These intermediates often have short lifetimes and are difficult to isolate, but their vibrational signatures can be captured in real-time spectra. For reactions of this compound, potential transient species could include complexes with catalysts or short-lived addition products. The identification of these intermediates is crucial for a complete mechanistic understanding. By comparing the experimentally observed transient bands with theoretical calculations or spectra of known compounds, the structure of these fleeting species can be elucidated. nycu.edu.tw

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.com In-situ IR spectroscopy is a key PAT tool for reactions involving isocyanates like this compound. mt.comyoutube.com By providing real-time data on reactant conversion and product formation, it allows for precise control over reaction parameters such as temperature, pressure, and reactant addition rates to ensure consistent product quality and process safety. emersonautomationexperts.com This approach facilitates a shift from a fixed-recipe manufacturing process to a more dynamic and controlled one, leading to improved efficiency and reduced batch-to-batch variability. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Structure-Reactivity Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules and provides detailed information about the chemical environment of atoms. It is particularly powerful for studying the mechanisms of reactions involving this compound, especially in determining the stereochemical and regiochemical outcomes.

When this compound reacts with a chiral or prochiral nucleophile, the resulting product can exist as a mixture of stereoisomers (diastereomers or enantiomers). High-resolution NMR spectroscopy can be used to distinguish between these stereoisomers. wordpress.commagritek.com For example, in the reaction with a chiral alcohol, the formation of diastereomeric urethanes will give rise to distinct sets of signals in the ¹H and ¹³C NMR spectra for each diastereomer. squ.edu.omsqu.edu.omresearchgate.net The integration of these signals allows for the quantification of the diastereomeric ratio, providing insight into the stereoselectivity of the reaction.

Similarly, if the nucleophile has multiple reactive sites, NMR can be used to determine the regioselectivity of the reaction. For instance, in a reaction with an amino alcohol, the isocyanate could react with either the amino or the hydroxyl group. The resulting products, an N-acylurea or a urethane, would have distinct NMR spectra, allowing for the determination of the major and minor regioisomers.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for Diastereomeric Products of this compound and a Chiral Secondary Alcohol

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) |

| Aromatic H | 7.8 - 8.2 | 7.8 - 8.2 |

| N-H | 8.5 | 8.7 |

| C-H (adjacent to oxygen) | 4.9 | 5.1 |

| Other alkyl H | 0.9 - 2.0 | 0.9 - 2.0 |

This interactive table illustrates how different chemical environments in diastereomers can lead to distinct NMR signals.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique for studying the spatial proximity of atoms within a molecule or between different molecules. nih.gov This technique can be employed to investigate intermolecular interactions between this compound and other reactants, solvents, or catalysts. researchgate.net For example, NOESY can provide evidence for the formation of a pre-reaction complex by showing through-space correlations between protons on the isocyanate and the interacting molecule. This information is critical for understanding the reaction mechanism at a molecular level, including the transition state geometry and the factors that influence reactivity and selectivity.

X-ray Crystallography for Definitive Structural Confirmation of Reaction Products and Intermediates

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of crystalline solids. In the context of reactions involving this compound, this method is instrumental in confirming the absolute structure of reaction products and, where possible, isolating and characterizing stable intermediates.

For instance, the reaction of 3,5-dichlorobenzoyl chloride with various arylamines has yielded a series of 3,5-dichlorobenzamide (B1294675) derivatives. The crystal structures of these products, such as 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide, have been elucidated by single-crystal X-ray diffraction. researchgate.net These analyses provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the product's properties and the stereochemical outcome of the reaction.

Table 1: Representative Crystallographic Data for Analagous Benzamide Structures

| Parameter | 3,5-Dichloro-N-(2-chlorophenyl)benzamide | 3,5-Dichloro-N-(4-chlorophenyl)benzamide |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.032(1) | 12.013(2) |

| b (Å) | 11.456(2) | 9.712(2) |

| c (Å) | 12.045(2) | 11.523(2) |

| β (°) | 112.13(1) | 108.21(1) |

| Volume (ų) | 1280.1(4) | 1274.1(4) |

| Z | 4 | 4 |

| Note: This data is for dichlorobenzamide derivatives, which are structurally similar to the expected urea (B33335) products of this compound reactions, and is presented to illustrate the type of information obtained from X-ray crystallography. |

Other Analytical Techniques for Characterization of Reaction Progression and Isocyanate Content (e.g., Potentiometric Titration of NCO groups)

To monitor the progress of reactions involving this compound and to determine the concentration of the isocyanate functional group (-NCO), potentiometric titration is a widely employed and reliable analytical method. matestlabs.comdocument-center.comxylemanalytics.com This technique is particularly useful for quantitative analysis, ensuring the complete consumption of the isocyanate or determining its purity.

The most common method for the determination of the isocyanate content is the back-titration of an excess of a primary or secondary amine, typically di-n-butylamine, with a standardized solution of a strong acid, such as hydrochloric acid. matestlabs.comxylemanalytics.com The fundamental principle of this method involves two key chemical reactions:

Reaction of the Isocyanate with Excess Amine: The this compound is reacted with a known excess of di-n-butylamine. The highly electrophilic carbon atom of the isocyanate group is attacked by the nucleophilic amine, leading to the formation of a stable urea derivative.

Back-Titration of Unreacted Amine: The unreacted di-n-butylamine is then titrated with a standard solution of hydrochloric acid. The endpoint of the titration, where all the excess amine has been neutralized, is detected by a significant change in the potential of a pH electrode, which is monitored by a potentiometer.

By determining the amount of amine that did not react with the isocyanate, the amount of isocyanate originally present in the sample can be calculated. A blank titration, without the isocyanate sample, is also performed to determine the initial amount of the amine.

The percentage of NCO groups in the sample can be calculated using the following formula:

% NCO = [((V_b - V_s) × N × 4.202) / W]

Where:

V_b = volume of HCl solution used for the blank titration (mL)

V_s = volume of HCl solution used for the sample titration (mL)

N = normality of the HCl solution

Synthesis and Reactivity of 3,5 Dichlorobenzoyl Isocyanate Derivatives and Analogues

Synthetic Strategies for Substituted Thiourea (B124793) Derivatives from Isocyanates

The synthesis of N-benzoyl-N'-substituted thioureas using the 3,5-dichlorobenzoyl scaffold is a key strategy for creating compounds with potential applications in medicinal chemistry and materials science. The most direct pathway involves the reaction of an in situ generated aroyl isothiocyanate with a primary or secondary amine.

The general synthesis commences with the corresponding 3,5-dichlorobenzoyl chloride. This precursor reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, typically in a dry solvent like acetone. This reaction generates the highly reactive intermediate, 3,5-dichlorobenzoyl isothiocyanate. google.comnih.govnih.gov This intermediate is not usually isolated but is immediately treated with a desired amine. google.comnih.gov The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N-(3,5-dichlorobenzoyl)-N'-substituted thiourea derivative. nih.govresearchgate.net

Table 1: General Reaction Scheme for Substituted Thiourea Synthesis

| Step | Reactants | Intermediate | Product |

|---|---|---|---|

| 1 | 3,5-Dichlorobenzoyl chloride, Ammonium thiocyanate (NH₄SCN) | 3,5-Dichlorobenzoyl isothiocyanate | - |

Recent advancements in synthetic methodology have explored more environmentally friendly approaches, such as performing these reactions under solvent-free grinding conditions, which can reduce reaction times and avoid the use of noxious solvents. asianpubs.org

Preparation and Research into Benzoylphenylurea (B10832687) Analogues and Their Synthetic Diversity

Benzoylphenylureas are a significant class of compounds, and their synthesis is efficiently achieved through the reaction of benzoyl isocyanates with aniline (B41778) derivatives. Utilizing 3,5-dichlorobenzoyl isocyanate as the starting material allows for the preparation of a wide range of halogenated benzoylphenylurea analogues.

The core reaction is the nucleophilic addition of an aniline to the isocyanate group. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isocyanate, resulting in the formation of a stable urea (B33335) linkage. The reaction is typically carried out by treating the this compound with a substituted aniline in an inert solvent.

A common and practical approach involves the in situ generation of the benzoyl isocyanate. This is accomplished by reacting 3,5-dichlorobenzoyl chloride with an alkali metal cyanate, which then reacts immediately with the chosen aniline compound present in the reaction mixture. This method avoids the isolation of the sensitive isocyanate intermediate.

The synthetic diversity of this reaction is vast, as a multitude of commercially available substituted anilines can be used. This allows for systematic modifications of the phenylurea portion of the molecule, enabling the exploration of structure-activity relationships for various applications.

Table 2: Examples of Benzoylphenylurea Synthesis

| Isocyanate Precursor | Aniline Derivative | Resulting Product |

|---|---|---|

| 3,5-Dichlorobenzoyl chloride | Aniline | N-(3,5-Dichlorobenzoyl)-N'-phenylurea |

| 3,5-Dichlorobenzoyl chloride | 4-Chloroaniline | N-(3,5-Dichlorobenzoyl)-N'-(4-chlorophenyl)urea |

| 3,5-Dichlorobenzoyl chloride | 3,4-Dichloroaniline | N-(3,5-Dichlorobenzoyl)-N'-(3,4-dichlorophenyl)urea |

The robustness and high-yield nature of this reaction make it a cornerstone for creating libraries of benzoylphenylurea compounds for research and development.

Diversification of Heterocyclic Systems Utilizing this compound Scaffolds

The isocyanate functionality is an excellent participant in cycloaddition reactions, providing a powerful tool for the construction of complex heterocyclic systems. This compound can act as a dienophile or a dipolarophile, reacting with various partners to form five- or six-membered rings. These reactions are crucial for diversifying the molecular architecture beyond simple linear urea or thiourea derivatives. rsc.orgacs.org

One of the prominent applications is in [3+2] cycloaddition reactions. In this type of reaction, the isocyanate (specifically the C=N double bond) acts as a two-atom component that reacts with a three-atom synthon, such as a nitrile imine or an aza-oxyallyl cation. This process leads to the formation of five-membered heterocycles. For example, the reaction with in-situ generated nitrile imines can yield 1,2,4-triazole (B32235) derivatives.

Isocyanates also participate in Diels-Alder type [4+2] cycloadditions, although this is more common with the C=O bond of the isocyanate group. More frequently, they are involved in reactions with 1,3-dipoles to generate various heterocyclic frameworks. mdpi.comresearchgate.net The reaction of this compound with a suitable 1,3-dipole can introduce the dichlorobenzoyl moiety into a new heterocyclic core, significantly expanding the chemical space accessible from this starting material.

Table 3: Cycloaddition Reactions Involving Isocyanates

| Reaction Type | Isocyanate Role | Partner | Resulting Heterocycle Class |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophile (2 atoms) | Nitrile Imine (3 atoms) | 1,2,4-Triazoles |

| [3+2] Cycloaddition | Dipolarophile (2 atoms) | Aza-oxyallyl Cation (3 atoms) | Oxazolidinones / Spiro-lactams |

These cycloaddition strategies are highly valuable for generating novel and complex molecules that would be difficult to synthesize through other methods. researchgate.net

Elucidating Structure-Reactivity Relationships in Various Halogenated Benzoyl Isocyanate Analogues

The reactivity of benzoyl isocyanates is profoundly influenced by the nature and position of substituents on the aromatic ring. Halogens, being electronegative, play a significant role in modulating the electronic properties of the molecule.

In this compound, the two chlorine atoms are located at the meta positions relative to the benzoyl group. Their primary influence is through a negative inductive effect (-I), which withdraws electron density from the aromatic ring. This electron withdrawal is transmitted to the carbonyl group and, subsequently, to the isocyanate moiety. The increased electron deficiency at the isocyanate carbon enhances its electrophilicity, making it more susceptible to attack by nucleophiles compared to unsubstituted benzoyl isocyanate.

Kinetic studies on reactions involving various aryl isocyanates have shown that electron-withdrawing groups generally increase the rate of reaction with nucleophiles. Therefore, it is expected that this compound would exhibit higher reactivity than, for example, benzoyl isocyanate or monohalogenated analogues where the halogen is in the para position (which can exert a counteracting +M mesomeric effect).

The structure-reactivity relationship can be summarized as follows:

Inductive Effect: The strong electron-withdrawing inductive effect of the two meta-positioned chlorine atoms increases the partial positive charge on the isocyanate carbon.

Reactivity Enhancement: This heightened electrophilicity leads to faster reaction rates with nucleophiles such as amines, alcohols, and thiols.

Product Stability: The electronic effects of the halogen atoms can also influence the properties and stability of the resulting products, affecting factors like hydrogen bonding capabilities and crystal packing in the solid state.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Highly Efficient Catalytic Systems for Isocyanate Transformations

The transformation of isocyanates is central to the synthesis of a vast array of valuable compounds, and the development of advanced catalytic systems is paramount for enhancing efficiency, selectivity, and sustainability. Current research is actively exploring a diverse range of catalysts to overcome the limitations of traditional methods, which often rely on stoichiometric or hazardous reagents.

A significant advancement is the use of composite catalysts. For instance, a combination of a Lewis acid (like zinc chloride, ferric trichloride, or aluminum trichloride) with p-toluenesulfonic acid has been shown to effectively catalyze the synthesis of substituted benzoyl isocyanates from substituted benzoyl chlorides and sodium cyanate. google.com This system improves both the selectivity and yield of the reaction while avoiding the use of expensive and toxic reagents like oxalyl chloride or phosgene. google.com

Metal-based catalysts are also at the forefront of innovation.

Zinc Catalysis: Zinc-based catalysts have been employed in innovative [2 + 2 + 1] annulation reactions involving sulfonyl isocyanates, diazooxindoles, and internal alkenes to generate complex spirooxindole derivatives. nih.gov

Copper Catalysis: Dual-copper catalyst systems are effective in preparing hydantoin derivatives from aryl isocyanates. nih.gov Furthermore, copper(I) catalysis facilitates the reaction of isocyanates with acetylides generated in situ. nih.gov

Bismuth Catalysis: Non-toxic bismuth catalysts, such as bismuth triflate, are emerging as promising, environmentally friendly alternatives to traditional and often toxic tin-based catalysts (like stannous octoate) used in the production of polyurethanes. mdpi.comgoogle.com Bismuth neodecanoate has also shown catalytic efficiency comparable to tin catalysts. mdpi.com

Rare Earth Catalysis: In the realm of polymerization, rare earth Schiff base complexes, when combined with triisobutyl aluminum, have proven to be highly efficient catalysts for the polymerization of alkyl isocyanates at room temperature, yielding high molecular weight polymers. researchgate.net

These developments highlight a clear trend towards catalysts that are not only highly active and selective but also more sustainable and safer to handle, paving the way for more efficient isocyanate transformations.

| Catalyst System | Isocyanate Transformation | Key Advantages |

| Lewis Acid / p-toluenesulfonic acid | Synthesis of substituted benzoyl isocyanates | Avoids hazardous reagents, improves yield and selectivity google.com |

| Zinc Catalysts | [2+2+1] Annulation of sulfonyl isocyanates | Efficient synthesis of complex spirooxindole scaffolds nih.gov |

| Dual-Copper Systems | Preparation of hydantoin derivatives | Pseudo-multicomponent reaction methodology nih.gov |

| Bismuth Catalysts | Polyurethane formation (gelling reaction) | Non-toxic alternative to tin-based catalysts mdpi.com |

| Rare Earth Schiff Base Complexes | Polymerization of alkyl isocyanates | High efficiency at room temperature, produces high molecular weight polymers researchgate.net |

Advancements in Environmentally Benign and Atom-Economical Isocyanate Chemistry

In line with the principles of green chemistry, a major focus of modern chemical research is the development of synthetic routes that are both environmentally benign and atom-economical. ishn.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy minimize waste, a core tenet of sustainable chemistry. wikipedia.orgprimescholars.comscranton.edu

A key area of advancement is the move away from hazardous reagents traditionally used in isocyanate synthesis. The replacement of toxic phosgene and costly oxalyl chloride with reagents like sodium cyanate or a combination of an azide and carbon dioxide (in the Staudinger-Aza Wittig sequence) represents a significant step towards greener processes. google.comrsc.orgrsc.org

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that contains the majority of the atoms from the starting materials. rsc.org Benzoyl isocyanate derivatives have been successfully used in three-component reactions (3-MCRs) to synthesize complex molecules like N-benzoyl-2-triphenyl-phosphoranylidene succinimides. rsc.org The development of catalyst-free MCRs further enhances their environmental credentials by simplifying procedures and reducing waste. nih.govrsc.org

Another important strategy for enhancing safety and control is the use of "blocked" or "masked" isocyanates. rsc.org These are stable precursors that generate the highly reactive isocyanate in situ upon heating or catalysis. rsc.orgrsc.orgnih.gov This approach allows for on-demand formation of the isocyanate, providing precise control over its reactivity and minimizing potential side reactions or hazards associated with handling the free isocyanate. nih.govrsc.org

| Green Chemistry Approach | Example/Application | Benefit |

| Hazardous Reagent Avoidance | Using sodium cyanate instead of phosgene/oxalyl chloride google.com | Reduces toxicity and cost |

| Atom-Economical Reactions | Multicomponent reactions (MCRs) involving benzoyl isocyanates rsc.org | Maximizes incorporation of reactants into the final product, reduces waste |

| In Situ Generation | Use of "blocked" isocyanates to release the reactive species on demand rsc.orgrsc.org | Enhances safety, control, and reduces side reactions |

| Catalyst-Free Methodologies | Catalyst-free 3-MCRs for synthesis of succinimide derivatives nih.govrsc.org | Simplifies reaction protocols and purification |

Integration of Advanced Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical reactions are understood, optimized, and designed. Advanced computational methods provide deep mechanistic insights that can guide the development of more efficient and selective synthetic protocols for isocyanate chemistry.

Quantum-chemical studies, utilizing high-level methods such as Density Functional Theory (DFT) and DLPNO-CCSD(T), are being employed to meticulously map out reaction pathways. rsc.orgrsc.orgchemrxiv.org For example, detailed theoretical investigations have elucidated the mechanism of the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide into phenyl isocyanate. rsc.orgchemrxiv.org Such studies can:

Elucidate Reaction Mechanisms: Confirm intermediates and transition states, as seen in the investigation of MCRs involving benzoyl isocyanate derivatives. rsc.org

Predict Catalyst Efficacy: Computational screening can identify other potential catalysts for a given transformation, such as sulfur trioxide and selenium dioxide for nitrile oxide rearrangement. rsc.org

Understand Substituent Effects: Analyze how different functional groups on a reactant, like 3,5-dichlorobenzoyl isocyanate, influence reaction kinetics and outcomes. rsc.orgchemrxiv.org

Guide Catalyst Design: Calculations of properties like proton affinities can help in understanding and predicting the catalytic activities of different compounds in reactions like urethane (B1682113) formation. mdpi.com

On the experimental front, high-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. nih.gov When combined with C(sp³)–H functionalization methods, HTE can enable the rapid synthesis of large libraries of diverse, pharmaceutically relevant molecules, such as ureas derived from isocyanate intermediates. nih.gov The integration of these predictive computational models with rapid experimental validation accelerates the discovery and optimization of new reactions and synthetic routes, moving towards a more predictive and rational approach to chemical synthesis.

Exploration of New Reactivity Modes and Applications for this compound

While this compound is a valuable intermediate, ongoing research seeks to uncover new reactivity patterns and expand its applications. It is already utilized as a key reactant in the synthesis of specific compounds, such as the fungicide 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO) and in the preparation of phenylcarbamate derivatives of polysaccharides used for chiral chromatography. sigmaaldrich.com

The broader class of benzoyl isocyanates serves as a template for exploring new transformations. Their role as versatile building blocks in multicomponent reactions (MCRs) is a major frontier, enabling the one-pot synthesis of diverse heterocyclic structures including succinimides, hydantoins, and uracil derivatives. nih.govrsc.org This capacity for rapid complexity generation is a significant asset in medicinal and materials chemistry.

Emerging research is also focused on highly reactive isocyanate variants, such as N-isocyanates and O-isocyanates. rsc.orguottawa.ca The high reactivity of these intermediates is controlled through the use of "blocked" precursors, which generate them in situ. rsc.org This strategy has unlocked novel cascade reactions for assembling a variety of 5- and 6-membered heterocycles that possess the N–N–C=O motif, a common feature in agrochemicals and pharmaceuticals. rsc.orguottawa.ca Furthermore, O-isocyanates have been explored as novel 1,3-dipole equivalents in [3+2] cycloaddition reactions, opening pathways to new classes of heterocyclic compounds. uottawa.ca

These explorations into new reactivity modes, moving beyond simple acylation, promise to significantly broaden the synthetic utility of this compound and related structures, enabling access to previously inaccessible molecular frameworks.

Rational Design of Complex Molecular Architectures Utilizing Benzoyl Isocyanates as Key Building Blocks

The ultimate goal of synthetic chemistry is the ability to design and construct complex molecules with desired functions in a predictable and efficient manner. Benzoyl isocyanates, including the 3,5-dichloro derivative, are increasingly recognized as powerful building blocks for the rational design of intricate molecular architectures.

The strategic use of multicomponent reactions (MCRs) is central to this endeavor. Methodologies for the rational design of new MCRs, such as single reactant replacement (SRR) and modular reaction sequences (MRS), allow chemists to systematically modify existing reactions to create novel products and scaffolds. rsc.org By treating benzoyl isocyanate as a modular component, it can be incorporated into these rationally designed sequences to build molecular complexity rapidly.

The controlled reactivity afforded by "blocked" N-isocyanate precursors offers a new paradigm for molecular design. This approach provides novel synthetic "disconnections"—ways of mentally deconstructing a target molecule to identify potential starting materials—that were not previously possible. rsc.org It allows for the assembly of complex N–N–C=O containing motifs and bicyclic derivatives with substitution patterns that are challenging to achieve through traditional methods. rsc.org

Examples of this rational design approach include:

The synthesis of complex spirooxindole derivatives via a zinc-catalyzed [2 + 2 + 1] annulation, which assembles multiple components into a specific, complex architecture. nih.gov

The construction of 5,6-dihydropyrrolo[2,1-a]isoquinoline frameworks through a 4-MCR where an isocyanate intermediate is generated and trapped in a cascade sequence. rsc.org

By leveraging the unique reactivity of the benzoyl isocyanate functional group within rationally designed reaction cascades, chemists can strategically build sophisticated molecular structures with a high degree of control and efficiency.

Q & A

Q. What are the optimal synthetic routes for 3,5-dichlorobenzoyl isocyanate, and how can reaction yields be maximized?

The compound is typically synthesized via chlorination of precursor molecules. For example, one method starts with m-xylene , undergoing side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation to yield 3,5-dichlorobenzoyl chloride, which can then react with isocyanate precursors. Optimizing chlorination conditions (e.g., FeCl₃ catalyst, solvent selection) and controlling reaction temperatures (e.g., 60–80°C for hydrolysis) can improve yields up to 63% . Another route uses p-aminobenzoic acid with low-temperature diazotization and thionyl chloride, achieving >75% yield under mild conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- IR Spectroscopy : Detects characteristic isocyanate (NCO) stretches at ~2250–2275 cm⁻¹ and carbonyl (C=O) vibrations at ~1650–1750 cm⁻¹ .

- NMR : ¹H NMR shows aromatic proton signals in the δ 7.34–8.41 ppm range, while ¹³C NMR confirms carbonyl (C=O) at ~165 ppm and aromatic carbons .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 188.01 (C₇H₃Cl₂NO) and fragmentation patterns validate purity .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and vapor-resistant lab coats to avoid skin/eye contact .

- Environmental Precautions : Prevent groundwater contamination; use fume hoods to capture volatile byproducts (e.g., HCl gas) .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do competing reaction pathways affect the stability of this compound under varying conditions?

The isocyanate group (-NCO) is highly reactive. In polar solvents (e.g., DMF, THF), it may undergo hydrolysis to form ureas or react with ambient moisture. Stability studies show that storage under anhydrous conditions (0–6°C, argon atmosphere) minimizes degradation. Kinetic analysis via HPLC can track byproduct formation (e.g., 3,5-dichlorobenzamide) over time .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Contradictions in NMR or IR spectra often arise from solvent effects or impurities. For example:

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing chlorine atoms activate the carbonyl group, facilitating nucleophilic attack. Density functional theory (DFT) calculations reveal a lowered LUMO energy (-1.8 eV) at the carbonyl carbon, enhancing reactivity with amines or alcohols. Experimental kinetic data (Arrhenius plots) corroborate an activation energy of ~45 kJ/mol for urea formation .

Q. How does this compound perform as a pharmaceutical intermediate in multi-step syntheses?

It is a key precursor in tafamidis (transthyretin stabilizer) and fungicides. In one protocol, it reacts with 2-chloro-3,5-bis(trifluoromethyl)aniline to form a urea derivative with 95% yield under reflux conditions. Purity is validated via melting point (307–308°C) and elemental analysis (C: 65.81%, N: 12.83%) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Precursor | Catalyst/Solvent | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| m-Xylene | FeCl₃, Cl₂ gas | 63% | Cost-effective starting material | |

| p-Aminobenzoic acid | SOCl₂, acetic acid | >75% | Mild conditions, low waste |

Q. Table 2: Stability in Common Solvents

| Solvent | Degradation Rate (24h, 25°C) | Major Byproduct |

|---|---|---|

| DMF | 15% | 3,5-Dichlorobenzamide |

| Dry THF | <5% | None |

| H₂O | 100% (instant) | Urea derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.